![molecular formula C16H20N2OS B12938092 Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- CAS No. 874133-76-3](/img/structure/B12938092.png)
Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- is an organic compound that belongs to the class of cyclohexanols This compound features a cyclohexanol ring substituted with a 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl] group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanol with 1-[2-(methylthio)phenyl]-1H-imidazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
相似化合物的比较
Similar Compounds
Cyclohexanol: A simple cyclohexanol without additional substituents.
1-Methylcyclohexanol: A cyclohexanol with a methyl group substitution.
Cyclohexanone: The oxidized form of cyclohexanol.
Uniqueness
Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
| 874133-76-3 | |
分子式 |
C16H20N2OS |
分子量 |
288.4 g/mol |
IUPAC 名称 |
1-[1-(2-methylsulfanylphenyl)imidazol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N2OS/c1-20-14-8-4-3-7-13(14)18-12-11-17-15(18)16(19)9-5-2-6-10-16/h3-4,7-8,11-12,19H,2,5-6,9-10H2,1H3 |
InChI 键 |
LZCMGNXBEIDOLI-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1N2C=CN=C2C3(CCCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


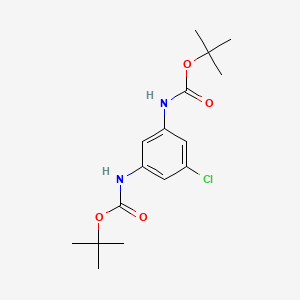



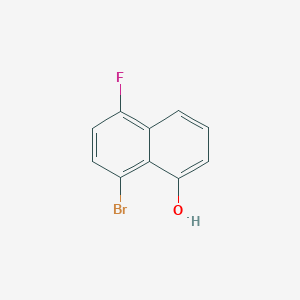
![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)
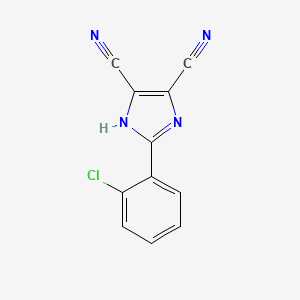
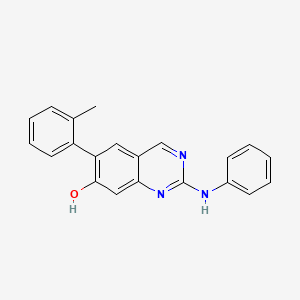
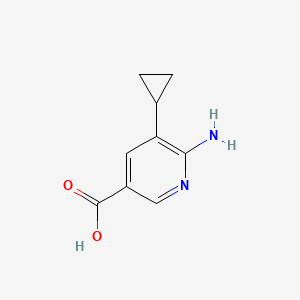
![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
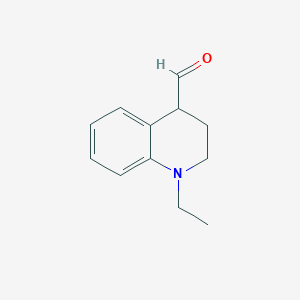
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)

